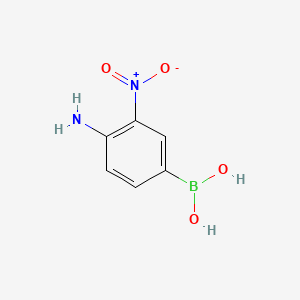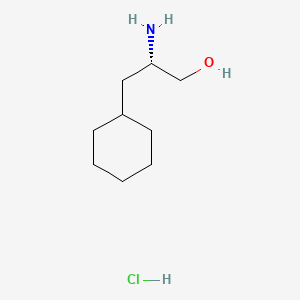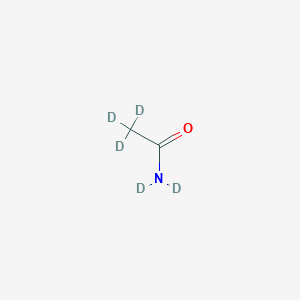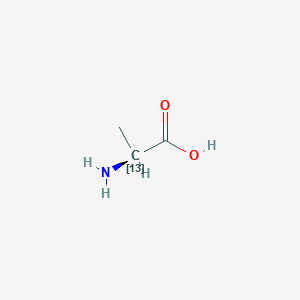
4-Amino-3-nitrophenylboronic acid
Descripción general
Descripción
4-Amino-3-nitrophenylboronic acid is a synthetic building block used in metal-catalyzed Suzuki coupling reaction . It can be used as a reactant to prepare difluoromethoxy-3-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)-benzene in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular formula of 4-Amino-3-nitrophenylboronic acid is C6H7BN2O4 . Its molecular weight is 181.94 g/mol . The InChI string isInChI=1S/C6H7BN2O4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3,10-11H,8H2 . Chemical Reactions Analysis
4-Amino-3-nitrophenylboronic acid is used in metal-catalyzed Suzuki coupling reactions . It can be used as a reactant to prepare difluoromethoxy-3-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)-benzene in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-nitrophenylboronic acid include a molecular weight of 181.94 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The compound is also characterized by a topological polar surface area of 112 Ų and a heavy atom count of 13 .Aplicaciones Científicas De Investigación
-
Suzuki Coupling Reaction
- Field : Organic Chemistry
- Application : 4-Amino-3-nitrophenylboronic acid is a synthetic building block used in metal-catalyzed Suzuki coupling reactions .
- Method : The Suzuki reaction is a type of cross-coupling reaction, where a boronic acid (like 4-Amino-3-nitrophenylboronic acid) is coupled with a halide under the presence of a palladium catalyst .
- Results : This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .
-
Preparation of Difluoromethoxy-3-nitrobiphenyl-4-amine
- Field : Organic Synthesis
- Application : 4-Amino-3-nitrophenylboronic acid can be used as a reactant to prepare difluoromethoxy-3-nitrobiphenyl-4-amine .
- Method : This involves coupling with 1-bromo-2-(difluoromethoxy)-benzene in the presence of a palladium catalyst .
- Results : The product, difluoromethoxy-3-nitrobiphenyl-4-amine, can be used in further reactions to synthesize more complex molecules .
Additionally, 4-Amino-3-nitrophenylboronic acid can be converted into its pinacol ester derivative . Pinacol esters are often used in organic synthesis because they are more stable and less reactive than the corresponding boronic acids, which can be beneficial in certain synthetic routes .
Additionally, 4-Amino-3-nitrophenylboronic acid can be converted into its pinacol ester derivative . Pinacol esters are often used in organic synthesis because they are more stable and less reactive than the corresponding boronic acids, which can be beneficial in certain synthetic routes .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-amino-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTXQNNJQZNKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584649 | |
| Record name | (4-Amino-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-nitrophenylboronic acid | |
CAS RN |
89466-07-9 | |
| Record name | (4-Amino-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















